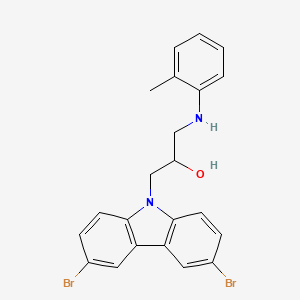

1-(3,6-Dibromo-carbazol-9-yl)-3-o-tolylamino-propan-2-ol

描述

miR-21 Inhibitor-1 is a novel inhibitor of microRNA-21 (miR-21).

生物活性

1-(3,6-Dibromo-carbazol-9-yl)-3-o-tolylamino-propan-2-ol is a synthetic compound notable for its potential neuroprotective properties. Its unique structure, characterized by a dibromocarbazole moiety and a propanolamine group, suggests significant biological activity, particularly in the context of neurodegenerative diseases. This article explores the compound's biological activity, including mechanisms of action, synthesis, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C22H20Br2N2O, with a molecular weight of approximately 485.99 g/mol. The presence of bromine atoms is critical as they can influence the compound's reactivity and biological interactions.

Research indicates that this compound promotes neurogenesis and protects neuronal cells from degeneration. Its mechanism may involve the modulation of signaling pathways associated with cell survival and differentiation. Specifically, it has been shown to:

- Increase cell viability in neuronal stem cells.

- Reduce apoptosis under stress conditions.

- Potentially interact with neurotransmitter receptors involved in neuroprotection .

Neuroprotective Effects

In vitro studies have demonstrated that this compound significantly enhances the proliferation of neuronal stem cells (NSCs) derived from embryonic rats. At a concentration of 5.0 μM, the compound increased the percentage of TuJ1-positive cells (a marker for neurons) compared to control groups treated with DMSO .

Comparative Analysis

A comparison with structurally similar compounds highlights its unique profile:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(3,6-Dibromo-carbazol-9-yl)-3-indol-1-ylpropan-2-ol | Indole instead of toluidine | Potential anti-cancer properties |

| 1-(3,6-Dibromo-carbazol-9-yl)-3-methoxypropan-2-ol | Methoxy group addition | Increased solubility |

| 1-(3-bromo-carbazol-9-yl)-3-(phenethylamino)propan-2-ol | Phenethylamine substitution | Enhanced neuroprotective effects |

The distinctive combination of bromine substitutions and the toluidine moiety contribute to its specific biological profile compared to these similar compounds.

Neurogenesis Induction

A study conducted by Yoon et al. (2013) explored the effects of various derivatives on NSCs. The results indicated that treatment with this compound led to a significant increase in neuronal differentiation markers compared to untreated controls .

Therapeutic Potential

Further investigations into this compound's therapeutic potential suggest its application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier and exhibit low toxicity makes it a promising candidate for drug development aimed at neuroprotection .

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and features a dibromocarbazole moiety along with a propanolamine group. The presence of bromine atoms enhances its chemical reactivity and biological activity, making it a subject of interest in pharmacological studies.

Neuroprotective Effects

Research indicates that 1-(3,6-Dibromo-carbazol-9-yl)-3-o-tolylamino-propan-2-ol exhibits significant neuroprotective properties. It has been shown to:

- Promote neurogenesis : The compound increases the viability of neuronal stem cells and reduces apoptosis under stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

- Enhance intracellular NAD+ levels : By binding to nicotinamide adenine dinucleotide (NAD) precursors, it upregulates protective signaling pathways in neuronal cells .

Cardioprotective Effects

In addition to its neuroprotective capabilities, this compound has demonstrated cardioprotective effects, particularly in models of diabetes and cardiovascular diseases. Key findings include:

- Antiarrhythmic properties : It improves ejection fraction in diabetic hearts and reduces infarct size during myocardial infarction .

- Mechanisms of action : The compound enhances Nampt activity, which is crucial for NAD+ synthesis, thereby promoting cell survival during ischemic events .

Materials Science Applications

The unique properties imparted by the dibromocarbazole unit suggest potential applications in materials science. The compound may be explored for:

- Organic electronics : Its structural features could be beneficial in the development of organic light-emitting diodes (OLEDs) or organic photovoltaic cells.

- Polymer chemistry : The incorporation of this compound into polymer matrices might enhance mechanical or thermal properties due to its rigid structure.

属性

IUPAC Name |

1-(3,6-dibromocarbazol-9-yl)-3-(2-methylanilino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Br2N2O/c1-14-4-2-3-5-20(14)25-12-17(27)13-26-21-8-6-15(23)10-18(21)19-11-16(24)7-9-22(19)26/h2-11,17,25,27H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJHRNXRRXOEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。